4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a bromophenyl group and a thia-azaspiro backbone makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-(4-bromophenyl)thiourea. This intermediate is then cyclized with 1,3-dichloropropane under basic conditions to yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-1-thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Properties
Molecular Formula |
C14H16BrNOS |
---|---|
Molecular Weight |
326.25 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H16BrNOS/c15-11-4-6-12(7-5-11)16-13(17)10-18-14(16)8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI Key |
UYJZMBWICOIZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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